molecular formula C28H25O2P B13029943 Carbethoxybenzylidenetriphenylphosphorane

Carbethoxybenzylidenetriphenylphosphorane

Cat. No.: B13029943
M. Wt: 424.5 g/mol
InChI Key: RZEBAAUHKWUBDK-UHFFFAOYSA-N
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Preparation Methods

Carbethoxybenzylidenetriphenylphosphorane can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation with a strong base such as sodium hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Carbethoxybenzylidenetriphenylphosphorane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes.

Scientific Research Applications

Carbethoxybenzylidenetriphenylphosphorane has a wide range of applications in scientific research:

    Chemistry: It is used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty chemicals

Mechanism of Action

The mechanism by which carbethoxybenzylidenetriphenylphosphorane exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones, which are converted to alkenes .

Comparison with Similar Compounds

Carbethoxybenzylidenetriphenylphosphorane can be compared with other similar compounds such as:

This compound is unique due to its specific structure and reactivity, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C28H25O2P

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 2-phenyl-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C28H25O2P/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3

InChI Key

RZEBAAUHKWUBDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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